Sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one
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Overview
Description
Spectinomycin sulfate is an antibiotic derived from the bacterium Streptomyces spectabilis. It belongs to the aminocyclitol class of antibiotics and is primarily used to treat infections caused by gram-negative bacteria, particularly Neisseria gonorrhoeae, the causative agent of gonorrhea . Spectinomycin sulfate is known for its ability to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit .
Preparation Methods
Synthetic Routes and Reaction Conditions: Spectinomycin sulfate is typically produced through fermentation processes involving Streptomyces spectabilis. The fermentation broth is processed to isolate spectinomycin, which is then converted to its sulfate form . The synthetic route involves several steps, including the formation of an inositol ring from glucose-6-phosphate, followed by oxidation and transamination reactions .
Industrial Production Methods: Industrial production of spectinomycin sulfate involves large-scale fermentation, followed by extraction and purification processes. The fermentation broth is filtered to remove biomass, and the filtrate is subjected to ion-exchange chromatography to isolate spectinomycin. The isolated compound is then converted to its sulfate form and crystallized .
Chemical Reactions Analysis
Types of Reactions: Spectinomycin sulfate undergoes various chemical reactions, including:
Oxidation: Spectinomycin can be oxidized to form actinamine under strong acidic conditions.
Reduction: Reduction reactions can yield dihydrospectinomycin derivatives.
Substitution: Substitution reactions can occur at the amino groups, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidation: Strong acids such as hydrochloric acid are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like alkyl halides.
Major Products:
Oxidation: Actinamine.
Reduction: Dihydrospectinomycin derivatives.
Substitution: Various spectinomycin analogs.
Scientific Research Applications
Spectinomycin sulfate has a wide range of applications in scientific research:
Mechanism of Action
Spectinomycin sulfate exerts its effects by binding to the 30S subunit of the bacterial ribosome, thereby inhibiting protein synthesis . This action prevents the elongation of the polypeptide chain, leading to the cessation of bacterial growth. The primary molecular target is the 30S ribosomal protein S12 .
Comparison with Similar Compounds
Spectinomycin sulfate is unique among aminocyclitol antibiotics due to its specific binding to the 30S ribosomal subunit and its effectiveness against Neisseria gonorrhoeae. Similar compounds include:
Gentamicin: Another aminocyclitol antibiotic with broader antibacterial activity but different ribosomal binding sites.
Kanamycin: Similar in structure but used for different bacterial infections.
Tobramycin: Also an aminocyclitol antibiotic, primarily used for respiratory infections.
Spectinomycin sulfate stands out due to its specific use in treating gonorrhea and its unique mechanism of action .
Properties
IUPAC Name |
sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O7.H2O4S/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;1-5(2,3)4/h5,7-13,15-16,18-20H,4H2,1-3H3;(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBFWQUQYQIFLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O11S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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